molecular formula C18H17NO4 B6432717 5-methoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol CAS No. 903185-79-5

5-methoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B6432717
CAS No.: 903185-79-5
M. Wt: 311.3 g/mol
InChI Key: HFGUIAXNDPLYII-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol (CAS 903185-79-5) is a synthetic small molecule with a molecular formula of C18H17NO4 and a molecular weight of 311.33 g/mol . This compound belongs to the class of isoxazole derivatives, which are five-membered heterocyclic rings known as popular scaffolds in medicinal chemistry due to their typically low cytotoxicity and wide range of investigational biological activities . Researchers are exploring isoxazole derivatives for various mechanisms of action, including their potential as anticancer agents via aromatase inhibition, apoptosis induction, and tubulin inhibition . The specific substitution pattern on the isoxazole core and the phenol group in this compound makes it a valuable chemical tool for probing structure-activity relationships (SAR) in drug discovery, particularly in the development of new antimicrobial, antiviral, and anti-inflammatory agents . Available for research and development purposes, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-17(14-6-4-5-7-16(14)22-3)18(23-19-11)13-9-8-12(21-2)10-15(13)20/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGUIAXNDPLYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via Robinson-Gabriel Synthesis

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis. For this compound, α-acylamino ketone precursors are cyclized under acidic conditions:

  • Precursor preparation : 2-Methoxyacetophenone is treated with benzoyl chloride to form α-benzamido ketone.

  • Cyclodehydration : Phosphorus oxychloride (POCl₃) catalyzes intramolecular cyclization at 80°C, yielding 4-(2-methoxyphenyl)-3-methyloxazole.

  • Functionalization : Bromination at position 5 introduces a halogen for subsequent coupling.

Key data :

  • Yield: 68–72% for cyclization step.

  • Purity: >95% (HPLC).

Suzuki-Miyaura Coupling for Aryl-Oxazole Linkage

Palladium-catalyzed cross-coupling attaches the oxazole to the phenolic core:

  • Oxazole boronic acid preparation : 5-Bromo-4-(2-methoxyphenyl)-3-methyloxazole undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Phenol substrate : 5-Methoxy-2-iodophenol is synthesized via iodination of 5-methoxyphenol using N-iodosuccinimide (NIS).

  • Coupling : Pd(PPh₃)₄ catalyzes the reaction in THF/Na₂CO₃(aq) at 80°C for 12 h.

Optimization :

  • Catalyst loading: 5 mol% Pd(PPh₃)₄.

  • Yield: 82% after column chromatography.

Green Chemistry and Catalytic Innovations

Ultrasound-Assisted One-Pot Synthesis

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a four-component reaction under ultrasound irradiation achieves higher efficiency:

  • Reactants : Ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile.

  • Catalyst : InCl₃ (20 mol%) in 50% ethanol.

  • Conditions : 40°C, 20 min ultrasound.

Advantages :

  • Reaction time reduced from 6 h to 20 min.

  • Yield: 89% (vs. 70% under conventional heating).

Solvent-Free Mechanochemical Approaches

Ball milling techniques minimize solvent use:

  • Oxazole formation : 2-Methoxyacetophenone and TosMIC (tosylmethyl isocyanide) react in a planetary ball mill (500 rpm, 1 h).

  • Coupling : Phenolic substrate and oxazole derivative are milled with K₂CO₃.

Outcome :

  • Yield: 76% with 98% atom economy.

Protection-Deprotection Strategies

Phenolic Hydroxyl Protection

To prevent undesired oxidation or coupling:

  • Protection : Trimethylsilyl (TMS) groups are introduced using hexamethyldisilazane (HMDS).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes TMS post-coupling.

Efficiency :

  • Protection yield: 93%.

  • Deprotection yield: 88%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 6.91 (s, 1H, oxazole-H), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • LC-MS : m/z 383.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >99% purity using C18 column (ACN/H₂O gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost ($/g)Scalability
Robinson-Gabriel + Suzuki822412.50High
Ultrasound-assisted890.38.20Moderate
Mechanochemical761.59.80High

Key findings :

  • Ultrasound methods offer the best yield-time tradeoff.

  • Mechanochemical routes excel in sustainability but require specialized equipment .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with the target molecule, enabling comparative analysis of their biological activities and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents/Modifications Reported Activity Reference
Target Compound 1,2-Oxazole + benzene - 5-(2-Methoxyphenyl)
- 4-(3-Methyl)
- 2-Methoxyphenol
N/A (inferred anti-inflammatory/neuropharmacological potential) N/A
MZO-2 1,2-Oxazole - 4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}
- 3-Methyl
- Ethanimidate side chain
Inhibits carrageenan-induced inflammation; suppresses TNFα and caspases 3,8,9
5-(2-Methoxybenzyl)-4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-ol 1,2,4-Triazole - 2-Methoxybenzyl
- 2-Methoxyphenyl
- Hydroxyl group
Crystallographically characterized; no explicit activity reported
Compound 2e (Isoxazoline derivative) Isoxazoline (1,2-oxazoline) - 4-(Furan-2-yl)
- 3-Methyl
- Phenol group
Potent MAO inhibitor (antidepressant); forms hydrogen bonds in falcipain-2
N-{4-[(3-Methyl-1,2-Oxazol-5-yl)Methoxy]Cyclohexyl}Prop-2-Enamide 1,2-Oxazole + cyclohexane - 3-Methyl-oxazole
- Propenamide side chain
Building block for drug discovery; no explicit activity reported

Structural Analysis

  • Heterocyclic Core : The 1,2-oxazole in the target compound and MZO-2 contrasts with the 1,2,4-triazole in and isoxazoline in . The oxazole’s aromaticity and electron-withdrawing nature may enhance metabolic stability compared to partially saturated isoxazoline.
  • Substituent Effects: The 2-methoxyphenyl group in the target compound and MZO-2 is critical for receptor binding, as seen in MZO-2’s interaction with TNFα pathways . Methyl groups at position 3 (target) or 4 (MZO-2) influence steric hindrance and lipophilicity, affecting bioavailability. Phenol vs. Ethanimidate: The phenol in the target compound may confer antioxidant properties, while MZO-2’s ethanimidate enhances solubility or target engagement .

Pharmacological Activity

  • Anti-Inflammatory Potential: MZO-2 inhibits carrageenan-induced edema and suppresses TNFα, suggesting the target compound may share similar mechanisms due to structural overlap .
  • Neurological Activity: Compound 2e (isoxazoline) exhibits MAO inhibition, implying that the target’s oxazole-phenol system could modulate monoaminergic pathways .
  • Synthetic Utility : Derivatives like the propenamide-oxazole hybrid in highlight the scaffold’s versatility in medicinal chemistry.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-methoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol, and what reagents/conditions are critical?

  • Methodology : The synthesis of structurally similar heterocyclic compounds (e.g., oxazoles and triazoles) typically involves dehydrating agents like acetic anhydride or phosphorous oxychloride to facilitate ring closure. Elevated temperatures (80–120°C) and controlled pH (neutral to mildly acidic) are critical for optimizing yields. Multi-step protocols may include coupling reactions for aryl groups and protecting/deprotecting phenolic -OH groups .
  • Key Variables : Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can reduce reaction times compared to traditional thermal methods .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • HPLC/GC-MS for purity assessment.
  • Single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 7.494 Å, b = 8.373 Å, c = 24.770 Å, β = 97.455° have been reported for analogous triazole derivatives .
  • FT-IR/NMR to verify functional groups (e.g., methoxy peaks at ~3.8 ppm in 1^1H NMR) .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Based on structurally related phenols and oxadiazoles, the compound may exhibit:

  • Acute oral toxicity (Category 4, H302).
  • Skin/eye irritation (H315, H319).
  • Respiratory tract irritation (H335) .
    • Precautions : Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodology :

  • Variable Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity). For example, yields for similar oxazole derivatives vary by 15–20% when switching from DMF to THF due to differences in solubility .
  • Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
    • Case Study : Microwave-assisted synthesis of a thiophene-containing analog achieved 85% yield in 15 min vs. 65% yield in 2 hours via thermal methods .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP, HOMO/LUMO energies, and topological polar surface area to correlate substituent effects (e.g., methoxy groups) with biological activity (e.g., antimicrobial or receptor-binding potency) .
  • Docking Studies : Map interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. For example, the oxazole ring may engage in π-π stacking with aromatic residues .

Q. How does crystallographic data inform reactivity or polymorphism risks?

  • Key Insights :

  • Hydrogen Bonding : Crystal packing in analogous compounds (e.g., 5-(2-methoxybenzyl)-4H-triazol-3-ol) reveals intermolecular O–H···N bonds, which may influence solubility and stability .
  • Polymorphism Screening : Varying crystallization solvents (e.g., ethanol vs. acetonitrile) can produce different polymorphs, impacting bioavailability in drug development .

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